REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([N+:16]([O-])=O)[CH:5]=[C:6]([Cl:15])[C:7]=1[O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.[Sn].Cl.[OH-].[Na+]>C(O)C>[Cl:1][C:2]1[CH:3]=[C:4]([NH2:16])[CH:5]=[C:6]([Cl:15])[C:7]=1[O:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:3.4,^3:18|
|
Name
|
3,5-dichloro-4-phenoxy-nitrobenzene
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1OC1=CC=CC=C1)Cl)[N+](=O)[O-]
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Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
[Sn]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
the mixture is heated
|
Type
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TEMPERATURE
|
Details
|
to reflux for approximately 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
The mixture is then cooled in an ice bath
|
Type
|
FILTRATION
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Details
|
The resulting suspension is filtered through a pad of diatomaceous earth
|
Type
|
EXTRACTION
|
Details
|
extracted three times with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic extracts are then washed with saturated aqueous sodium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=C(C1OC1=CC=CC=C1)Cl)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |